Product packaging for Bromo ethylacetate(Cat. No.:)

Bromo ethylacetate

Cat. No.: B8335514
M. Wt: 167.00 g/mol
InChI Key: YOPDMGNERLFFAW-UHFFFAOYSA-N
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Description

Significance as a Versatile Organic Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that aids in planning a synthesis pathway. Ethyl bromoacetate (B1195939) is a quintessential example of a versatile synthon, primarily functioning as an electrophilic source of a two-carbon carboxymethyl group (-CH₂CO₂Et). Its utility stems from its nature as a potent alkylating agent, capable of reacting with a wide array of nucleophiles. wikipedia.orgnih.govisotope.comontosight.ai

The reactivity of ethyl bromoacetate allows for O-alkylation, N-alkylation, and S-alkylation, making it invaluable for introducing the ethyl acetate (B1210297) moiety onto various substrates. nih.gov This capability has been harnessed in numerous synthetic applications, including:

Modification of complex scaffolds: It is used in derivatization reactions with molecules like p-t-butyl calix isotope.comarene to yield specific substituted products. atamanchemicals.comsigmaaldrich.com

Synthesis of coumarin (B35378) derivatives: Ethyl bromoacetate reacts with hydroxycoumarins as a key step in producing more complex coumarin-based molecules, which are significant in medicinal chemistry. atamanchemicals.comijpcbs.com

Protein modification: Research has shown that ethyl bromoacetate can be used for the selective modification of proteins, demonstrating higher reactivity with sulfhydryl groups (from cysteine residues) than with amino groups. nih.gov

This broad reactivity with different heteroatoms underlines its role as a versatile synthon, enabling chemists to build diverse molecular frameworks from a single, readily available reagent.

Broad Applications as a Foundational Building Block in Advanced Synthesis

The utility of ethyl bromoacetate extends beyond simple alkylations to its role as a foundational component in several name reactions, which are critical for forming carbon-carbon bonds and constructing the backbones of complex organic molecules. Its applications are central to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. fengchengroup.comnih.govrockchemicalsinc.comjoshi-group.com

Key reactions where ethyl bromoacetate serves as a building block include:

The Reformatsky Reaction: This is a classic and major application where ethyl bromoacetate reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. atamanchemicals.comwikipedia.orgnih.gov The reaction proceeds via the formation of a zinc enolate, which then adds to the carbonyl group. atamanchemicals.com This method is a reliable way to construct β-hydroxy esters, which are important intermediates in the synthesis of many natural products and pharmaceuticals. scispace.com Research has expanded the scope of this reaction, with studies showing that other metals like indium can be used, often under milder, sonochemical conditions, to afford β-hydroxy esters in good to excellent yields. scispace.com The reaction has also been adapted for highly diastereoselective syntheses, such as the preparation of N-tert-butanesulfinyl β-amino esters. thieme-connect.com

The Wittig Reaction: Ethyl bromoacetate is a common starting material for preparing stabilized phosphorus ylides (Wittig reagents). wikipedia.org The process involves the reaction of ethyl bromoacetate with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is then treated with a base to generate the ylide. This ylide reacts with aldehydes or ketones to produce α,β-unsaturated esters, a crucial functional group in organic chemistry. wikipedia.orgnih.gov Modern protocols have been developed to make this process more environmentally benign, including one-pot reactions in aqueous media that can produce the desired olefins in high yields (71–97%) and often with high stereoselectivity. tandfonline.comumass.edu

Synthesis of Heterocyclic Compounds: The reactivity of ethyl bromoacetate makes it a key ingredient in the synthesis of a wide range of heterocyclic compounds. These structures form the core of many biologically active molecules. For example, it is used to alkylate 1,2,4-triazole (B32235) to generate intermediates for Schiff's bases with potential antibacterial activity. derpharmachemica.com It is also employed in cyclization reactions to create thiazolidinone derivatives and other heterocyclic systems used in drug discovery. atamanchemicals.comnih.govresearchgate.net

The Blaise Reaction: In a reaction related to the Reformatsky, ethyl bromoacetate can react with organic nitriles in the presence of zinc metal to form β-enamino esters or, after acidic hydrolysis, β-keto esters. pondiuni.edu.in This provides an alternative route to important synthetic intermediates.

The widespread use of ethyl bromoacetate in these fundamental transformations solidifies its status as an indispensable building block in the toolbox of modern organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B8335514 Bromo ethylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

IUPAC Name

bromo butanoate

InChI

InChI=1S/C4H7BrO2/c1-2-3-4(6)7-5/h2-3H2,1H3

InChI Key

YOPDMGNERLFFAW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OBr

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl Bromoacetate

Established Laboratory and Industrial Preparation Protocols

The conventional synthesis of ethyl bromoacetate (B1195939) has been well-documented, with several reliable methods employed in both laboratory and industrial settings. These protocols primarily involve the transformation of readily available starting materials through robust and scalable chemical reactions.

Alpha-Halogenation and Esterification Pathways

A predominant and long-standing method for synthesizing ethyl bromoacetate involves a two-step process starting from acetic acid. atamanchemicals.comwikipedia.org The initial step is the alpha-halogenation of acetic acid to produce bromoacetic acid. This reaction is typically carried out by treating acetic acid with bromine in the presence of a catalyst, such as red phosphorus. prepchem.comgoogle.comgoogle.com The red phosphorus reacts with bromine to form phosphorus tribromide in situ, which then facilitates the halogenation at the alpha-carbon of the carboxylic acid.

An alternative pathway involves the direct bromination of ethyl acetate (B1210297) at elevated temperatures; however, this method can be less selective. orgsyn.org Another approach is the reaction of bromoacetyl bromide with ethanol (B145695). orgsyn.org Bromoacetyl bromide itself can be generated from the reaction of acetic acid and bromine with a phosphorus catalyst. google.comorgsyn.org

Table 1: Comparison of Alpha-Halogenation and Esterification Pathways

Starting Materials Key Reagents Catalyst Key Intermediates Reference
Acetic acid, Ethanol Bromine Red Phosphorus, Sulfuric Acid Bromoacetic Acid prepchem.comgoogle.com
Acetic acid, Ethanol Bromine, Acid-binding agent Red Phosphorus Bromoacetyl bromide google.com
Ethyl acetate Bromine None (elevated temperature) - orgsyn.org

Catalytic Approaches in Ethyl Bromoacetate Synthesis

Catalysis plays a pivotal role in the synthesis of ethyl bromoacetate, primarily in the esterification step. As mentioned, strong mineral acids like concentrated sulfuric acid are the conventional catalysts for the Fischer esterification of bromoacetic acid with ethanol. chemicalbook.comnih.govprocurementresource.com The acid protonates the carbonyl oxygen of the bromoacetic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by ethanol. vaia.com

Precursor-Based Derivations from Related Compounds

Ethyl bromoacetate can also be synthesized from various related compounds. These methods, while perhaps less common on an industrial scale, offer alternative synthetic routes. For example, it can be prepared by the reaction of ethanol with bromoacetic anhydride (B1165640) or by the action of phosphorus tribromide on ethyl glycollate. orgsyn.org Another documented method is the reaction of hydrogen bromide with ethyl diazoacetate. orgsyn.org

The derivatization of p-t-butyl calix procurementresource.comarene with ethyl bromoacetate to yield 1,3-diester substituted calix procurementresource.comarene demonstrates the utility of ethyl bromoacetate as a building block, which in turn can be prepared from these precursor-based methods. atamanchemicals.com

Advancements in Green Synthesis of Ethyl Bromoacetate

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reaction Development

A key area of green synthesis is the reduction or elimination of volatile organic solvents. Mechanochemistry, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, is a promising approach. One study demonstrated a solvent-free Wittig-type reaction where ethyl bromoacetate was reacted with an aldehyde and triphenylphosphine (B44618) in the presence of potassium carbonate using a ball mill. rsc.org This method avoids the use of traditional solvents, reducing waste and potential environmental contamination.

Reactions in aqueous media are also a cornerstone of green chemistry. Ethyl bromoacetate has been used in one-pot Wittig reactions in water, demonstrating the feasibility of conducting such transformations in an environmentally friendly solvent. tandfonline.com It has also been utilized in the preparation of polymeric nanoparticles in an aqueous medium, showcasing its applicability in green formulations. atamanchemicals.com The synthesis of certain heterocyclic compounds using ethyl bromoacetate has also been achieved in aqueous or mixed aqueous-organic systems. researchgate.net

Atom-Economical and Waste-Minimizing Synthetic Innovations

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to desired products, is a central tenet of green chemistry. The classical Fischer esterification, while effective, generates water as a byproduct. While this may seem innocuous, on an industrial scale, it contributes to the waste stream.

More atom-economical approaches are continually being sought. For instance, the development of catalytic systems that can be recycled and reused minimizes waste. While specific examples for ethyl bromoacetate are still emerging, the principles of using recyclable catalysts are being applied to similar esterification reactions. researchgate.net

Furthermore, synthetic routes that combine multiple steps into a one-pot procedure, like the aforementioned aqueous Wittig reaction, contribute to waste minimization by reducing the need for intermediate purification steps, which often involve solvent use and potential loss of material. tandfonline.com The development of highly selective reactions, such as the one described in the Chinese patent using a red phosphorus catalyst, also contributes to waste reduction by minimizing the formation of unwanted byproducts. google.com

Table 2: Mentioned Chemical Compounds

Compound Name
Acetic Acid
Acetic Anhydride
Aniline
Benzaldehyde
Benzene
Bromoacetic Acid
Bromoacetyl Bromide
Bromine
Carbon Disulfide
Chloroacetic Acid
Cyclohexanone
Diethyl Ether
Ethanol
Ethyl Acetate
Ethyl Bromoacetate
Ethyl Diazoacetate
Ethyl Glycollate
Ethylene Bromide
Formaldehyde
Furan
Hydrazine Hydrate
Hydrogen Bromide
Isatin
Magnesium Bromide
Methanol (B129727)
N-Phenylsydnone
Phenol
Phosphorus
Phosphorus Tribromide
Phthalic Anhydride
Potassium Carbonate
Potassium Hydroxide
Propargyl Bromide
Pyridine (B92270)
Sodium Bicarbonate
Sodium Hydroxide
Sulfuric Acid
Toluene
Triphenylphosphine
Urea-Hydrogen Peroxide
Water

Mechanistic Chemistry and Transformative Reactions of Ethyl Bromoacetate

Fundamental Alkylation Chemistry

The core reactivity of ethyl bromoacetate (B1195939) lies in its ability to act as an electrophile in alkylation reactions. This is attributed to the presence of a good leaving group (bromide) and an electron-withdrawing ester functional group, which polarizes the carbon-bromine bond.

Nucleophilic Substitution Reactions Involving the Bromine Center

Ethyl bromoacetate readily undergoes nucleophilic substitution reactions (Sₙ2) where the bromine atom is displaced by a variety of nucleophiles. ontosight.aicymitquimica.com These reactions are fundamental to its utility in organic synthesis. For instance, it reacts with carboxylate ions to form new esters. Kinetic studies of the reaction between ethyl bromoacetate and substituted aliphatic carboxylate ions have shown that the reaction follows second-order kinetics. ias.ac.in The rates of these reactions are influenced by the electronic and steric nature of the substituents on the nucleophile. ias.ac.in Electron-releasing groups on the nucleophile accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in

The reaction with substituted phenoxyacetate (B1228835) ions also follows second-order kinetics and is similarly influenced by substituents on the phenoxyacetate ion. ias.ac.in The Brønsted coefficient (β) for these reactions is typically positive and greater than 0.3, indicating significant bond formation between the nucleophile and the electrophilic carbon in the transition state. ias.ac.incdnsciencepub.com This is characteristic of Sₙ2 reactions.

The versatility of ethyl bromoacetate as an alkylating agent is further demonstrated in its reactions with various nitrogen, sulfur, and carbon nucleophiles. For example, it is used in the alkylation of amines, thiols, and enolates, leading to the formation of a diverse range of functionalized molecules. mdpi.comkoreascience.krchegg.com

Reactivity of the Alpha-Carbonyl Position in Enolate Formation

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in ethyl bromoacetate are acidic due to the electron-withdrawing effect of both the ester and the bromine atom. This allows for the formation of an enolate ion in the presence of a suitable base. The generation of this enolate is a key step in several important carbon-carbon bond-forming reactions.

However, the formation of the enolate must compete with nucleophilic attack at the electrophilic carbon bearing the bromine. The choice of base and reaction conditions is therefore crucial in directing the reactivity of ethyl bromoacetate towards enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to deprotonate the α-carbon without significant competing substitution. acs.org The resulting enolate is a powerful nucleophile that can participate in a variety of subsequent reactions.

Carbon-Carbon Bond Formation Methodologies Utilizing Ethyl Bromoacetate

Ethyl bromoacetate is a cornerstone reagent for several named reactions that facilitate the formation of carbon-carbon bonds, a fundamental process in the construction of organic molecules.

Reformatsky Reaction: Mechanistic Insights and Synthetic Scope

The Reformatsky reaction is a classic and highly utilized method for the synthesis of β-hydroxy esters. wikipedia.orgatamanchemicals.com It involves the reaction of an α-halo ester, such as ethyl bromoacetate, with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal. wikipedia.orgchemeurope.com

The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky reagent or a zinc enolate. wikipedia.orgatamanchemicals.com This reagent is less reactive than Grignard reagents, which allows for its formation in the presence of the ester functionality without self-condensation. The zinc enolate then adds to the carbonyl group of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester. wikipedia.orgatamanchemicals.com

The scope of the Reformatsky reaction is broad, accommodating a wide variety of aldehydes and ketones. scispace.com Recent advancements have explored the use of other metals like indium, which can offer milder reaction conditions and improved chemoselectivity. scispace.com Asymmetric versions of the Reformatsky reaction have also been developed, employing chiral ligands to induce stereoselectivity in the formation of the β-hydroxy ester. beilstein-journals.org

Table 1: Examples of the Reformatsky Reaction with Ethyl Bromoacetate

Carbonyl CompoundMetalProductYield (%)
BenzaldehydeZincEthyl 3-hydroxy-3-phenylpropanoateGood
AcetophenoneZincEthyl 3-hydroxy-3-phenylbutanoateGood
2-HydroxybenzaldehydeIndiumEthyl 3-hydroxy-3-(2-hydroxyphenyl)propanoateGood
3-HydroxybenzaldehydeIndiumEthyl 3-hydroxy-3-(3-hydroxyphenyl)propanoateGood

Data sourced from various studies on the Reformatsky reaction. scispace.com

Wittig Reaction Pathways via Ethyl Bromoacetate-Derived Reagents

Ethyl bromoacetate is a common starting material for the preparation of phosphorus ylides, which are key intermediates in the Wittig reaction. wikipedia.orgchemeurope.com The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.

The synthesis of the Wittig reagent begins with the reaction of ethyl bromoacetate with a phosphine, typically triphenylphosphine (B44618), to form a phosphonium (B103445) salt. wikipedia.orgumass.edu Treatment of this phosphonium salt with a base generates the phosphorus ylide. This ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. umass.edu

The Wittig reaction using ylides derived from ethyl bromoacetate is particularly useful for the synthesis of α,β-unsaturated esters. acs.org One-pot procedures have been developed where the phosphonium salt formation and ylide generation occur in the same reaction vessel, simplifying the synthetic process. tandfonline.comtandfonline.com These reactions can even be carried out in aqueous media, offering a more environmentally benign approach. tandfonline.comtandfonline.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the formation of the (E)-isomer. tandfonline.com

Table 2: One-Pot Wittig Reactions of Ethyl Bromoacetate with Aldehydes

AldehydeReaction Time (min)Yield (%)E:Z Ratio
4-Nitrobenzaldehyde59593:7
4-Methoxybenzaldehyde7090>99:1
Benzaldehyde6092>99:1
Crotonaldehyde1207155:45

Data from one-pot reactions in refluxing water containing LiCl. tandfonline.com

Darzens Condensation: Stereochemical Control and Diverse Applications

The Darzens condensation, also known as the Darzens-Claisen reaction or glycidic ester condensation, is a reaction between a carbonyl compound and an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). google.comsciencemadness.orgresearchgate.net Ethyl bromoacetate is a frequently used α-halo ester in this reaction. google.com

The mechanism involves the deprotonation of the α-halo ester by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. sciencemadness.org The resulting alkoxide undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the adjacent halide to form the epoxide ring. sciencemadness.org

The Darzens condensation is a valuable tool for the synthesis of a variety of compounds, as the resulting glycidic esters can be further transformed. For example, hydrolysis and decarboxylation of the glycidic ester can lead to the formation of an aldehyde or ketone with one additional carbon atom. researchgate.net The stereochemical outcome of the Darzens condensation can be controlled to some extent by the choice of reactants, base, and reaction conditions, allowing for the diastereoselective synthesis of epoxides. scispace.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-type)

Ethyl bromoacetate serves as a valuable C2-building block in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-type couplings, to introduce an ethyl acetato moiety onto various substrates. The Suzuki reaction, a Nobel Prize-winning transformation, involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org In the context of ethyl bromoacetate, it acts as the electrophilic partner (organohalide).

A significant advancement in this area is the use of copper(I) oxide (Cu₂O) as a co-catalyst in the Suzuki-type cross-coupling of arylboronic acids with ethyl bromoacetate. rsc.orgrsc.org This protocol offers a practical and convenient method for introducing the methylenecarboxy group into molecules without the need for highly toxic thallium compounds or specialized ligands. rsc.orgrsc.orgscience.gov The reaction proceeds smoothly under relatively mild conditions, affording the desired arylacetic acid esters in moderate to good yields. rsc.org

The general scheme for this co-catalyzed reaction can be represented as follows:

Ar-B(OH)₂ + BrCH₂COOEt --(Pd catalyst, Cu₂O, base)--> Ar-CH₂COOEt

Ar : Aryl group

Pd catalyst : e.g., Pd(PPh₃)₄

Base : e.g., K₃PO₄·3H₂O or K₂CO₃

The reaction conditions have been optimized, and it has been demonstrated that the presence of Cu₂O dramatically improves the yield of the coupling product. rsc.org For instance, the reaction between phenylboronic acid and ethyl bromoacetate in the presence of a palladium catalyst and a base without Cu₂O leads to a mixture of products including biphenyl (B1667301) and benzene, with a low yield of the desired ethyl phenylacetate. However, the addition of a catalytic amount of Cu₂O significantly enhances the formation of the cross-coupling product. rsc.org

The scope of this reaction is quite broad, accommodating a variety of substituted arylboronic acids. The choice of base can also influence the reaction outcome, with potassium phosphate (B84403) and potassium carbonate being effective. rsc.org

Beyond arylboronic acids, palladium-catalyzed cross-coupling reactions have been extended to other substrates. For example, a Negishi-type cross-coupling has been developed for the reaction of ethyl bromodifluoroacetate with aryl bromides or triflates, enabling the construction of C(sp²)–CF₂ bonds. nih.gov This method is notable for not requiring the pre-formation of organozinc reagents and for being the first to convert aryl triflates into products containing a C–CF₂ bond. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Ethyl Bromoacetate

Arylboronic AcidProductYield (%)
Phenylboronic acidEthyl phenylacetate75
4-Methylphenylboronic acidEthyl (4-methylphenyl)acetate82
4-Methoxyphenylboronic acidEthyl (4-methoxyphenyl)acetate85
4-Chlorophenylboronic acidEthyl (4-chlorophenyl)acetate78
2-Naphthylboronic acidEthyl (2-naphthyl)acetate80

Data sourced from research on copper(I) oxide co-catalyzed Suzuki-type coupling reactions. rsc.org

Ethyl Bromoacetate in Heterocyclic Synthesis

Ethyl bromoacetate is a versatile reagent in the synthesis of a wide array of heterocyclic compounds, owing to its electrophilic nature and the presence of a reactive carbon-bromine bond and an ester functionality. It readily participates in cyclization and annulation reactions with various nucleophilic substrates to construct five-membered, six-membered, and fused polycyclic heterocyclic systems.

Ethyl bromoacetate is a key precursor in the synthesis of various five-membered heterocycles. For instance, it is employed in the Hantzsch thiazole (B1198619) synthesis, where it reacts with a thioamide to form the thiazole ring. The reaction of β-ketothioamides with ethyl bromoacetate can lead to the formation of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. researchgate.net In these reactions, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate, followed by an intramolecular cyclization. researchgate.net

The synthesis of thiazolidinone derivatives can also be achieved through a DNA-compatible three-component annulation and Knoevenagel condensation process involving ethyl bromoacetate. Furthermore, it has been used in the synthesis of new thiazolidinone and thiadiazole derivatives with potential anticancer activity.

In the synthesis of pyrazoles, 4-nitropyrazole can be alkylated with ethyl bromoacetate in the presence of potassium carbonate to yield the corresponding ester, which can serve as an intermediate for further transformations. google.com Phase transfer catalysis has also been utilized for the synthesis of imidazolidinediones from the reaction of appropriate substrates with ethyl bromoacetate. researchgate.net

Ethyl bromoacetate is also instrumental in the construction of six-membered heterocyclic systems. For example, it has been used in the synthesis of thiazolo-fused six-membered heterocycles like thiazolo[4,5-b]pyridin-5(4H)-ones. acs.org These syntheses often involve a domino reaction sequence where an in-situ generated intermediate undergoes intramolecular heteroannulation. acs.org

The synthesis of 4H-pyran derivatives can be achieved through a three-component reaction involving aldehydes, malononitrile, and β-ketonitriles, where ethyl bromoacetate can be used to introduce an ester functionality. rsc.org Additionally, ethyl bromoacetate has been employed in the synthesis of pyridine (B92270) derivatives with potential insecticidal properties.

Ethyl bromoacetate plays a crucial role in the synthesis of complex fused polycyclic heterocyclic compounds. One notable application is in the N-N bond cleavage of certain fused systems. For instance, treatment of a tetrahydropyrrolo[2,3-b]indole derivative with ethyl bromoacetate and cesium carbonate leads to the cleavage of the N-N bond, affording an NH-free indole (B1671886) derivative. acs.orgnih.gov This strategy provides access to structurally rigid tricyclic systems in a single operation. acs.org

Furthermore, ethyl bromoacetate has been used in the synthesis of tetracyclic heterocycles through the condensation of tricyclic heterocyclic β-chloroaldehydes with sodium sulfide (B99878) or selenide (B1212193) and ethyl bromoacetate. clockss.org It is also a reagent in the synthesis of thiazolo-fused seven-membered heterocycles, such as 4H-benzo[e]thiazolo[4,5-b]azepine-5,10-diones. acs.org

Development of Six-Membered Heterocyclic Frameworks (e.g., Pyrans, Pyridines, Thiadiazines)

Specialized Derivatizations and Functionalizations of Ethyl Bromoacetate

Beyond its role in forming the backbone of various molecules, ethyl bromoacetate is also employed in more specialized applications, such as the modification of complex molecular architectures.

Calixarenes are macrocyclic compounds with a cup-like shape, making them excellent scaffolds for host-guest chemistry and the development of sensors and extractants. hzdr.de Ethyl bromoacetate is widely used to functionalize the lower rim (the phenolic hydroxyl groups) of calixarenes. This alkylation introduces ester groups, which can then be further modified or can modulate the solubility and complexation properties of the calixarene (B151959). hzdr.denih.govontosight.airsc.org

The reaction typically involves treating the calixarene with ethyl bromoacetate in the presence of a base such as sodium hydride, potassium carbonate, or potassium tert-butoxide in an anhydrous solvent like THF or DMF. hzdr.denih.gov The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. hzdr.de For instance, regioselective 1,3-di-alkylation of p-tert-butylcalix hzdr.dearene can be achieved. rsc.org

These ethyl ester-functionalized calixarenes can be saponified to the corresponding carboxylic acids, which are valuable for introducing amide functionalities or for creating ion-ionizable groups to enhance the chelation of metal ions. nih.gov Calix acs.orgarene derivatives, synthesized using ethyl bromoacetate, have been investigated for the selective extraction of uranium(VI). scispace.com

The modification of calixarenes with ethyl bromoacetate has led to the development of a wide range of derivatives with tailored properties for applications in molecular recognition, sensing, and separation science. nih.govontosight.aiscispace.com

Synthesis of Complex Organic Molecules and Precursors

Ethyl bromoacetate serves as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules and valuable precursors. Its bifunctional nature, possessing both an electrophilic carbon center adjacent to the bromine atom and an ester moiety, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity profile makes it an indispensable tool for synthetic chemists in academia and industry, particularly in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.comriverlandtrading.com

The utility of ethyl bromoacetate extends to its role as an alkylating agent and as a key intermediate in numerous named reactions. nih.gov Its application in multi-step syntheses is well-documented, where it can be strategically introduced to build molecular complexity. libretexts.orgrsc.org

A significant application of ethyl bromoacetate is in the Reformatsky reaction , where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form β-hydroxy esters. This reaction is a reliable method for creating a new carbon-carbon bond and introducing a hydroxyl group and an ester functionality in a single step.

Another important transformation involving ethyl bromoacetate is the Blaise reaction . This reaction involves the condensation of ethyl bromoacetate with a nitrile in the presence of zinc to produce β-keto esters. pondiuni.edu.in The resulting β-keto esters are highly versatile intermediates that can be further transformed into a variety of other compounds. pondiuni.edu.in

Detailed Research Findings

Recent research has continued to highlight the broad applicability of ethyl bromoacetate in the synthesis of diverse and complex molecular architectures.

Heterocyclic Synthesis: Ethyl bromoacetate is frequently employed in the construction of various heterocyclic rings, which are core structures in many biologically active compounds. For instance, it has been used in the synthesis of:

Thiazolidinone and thiadiazole derivatives: These compounds were synthesized using ethyl bromoacetate and subsequently evaluated for their potential anticancer activities.

Pyrazolopyranopyrimidine derivatives: Researchers have utilized ethyl bromoacetate in the creation of novel pyrazolopyranopyrimidine compounds, which are of interest in medicinal chemistry.

2-Iminothiazolidin-4-ones: The reaction of N-(per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with ethyl bromoacetate has been shown to produce these complex heterocyclic systems. researchgate.net

Indole derivatives: A palladium-catalyzed C-H activation reaction has been developed for the one-step synthesis of ethyl 2-(1H-indol-2-yl) acetates from indoles and ethyl bromoacetate. longdom.orgresearchgate.net These products are valuable precursors for various natural products and medicinal agents. longdom.org

Natural Product Synthesis: The strategic incorporation of the two-carbon unit from ethyl bromoacetate is a key step in the total synthesis of several natural products. For example, it was used in the synthesis of norbixin (B1239005) ethyl ester, a derivative of a natural colorant, via a Wittig-type olefination. acs.org

Synthesis of Agrochemicals: Ethyl bromoacetate has been utilized in the design and synthesis of pyridine and thiazole derivatives with potential as eco-friendly insecticides for agricultural applications, such as controlling olive pests.

Macrocycle Synthesis: In a serendipitous discovery, ethyl bromoacetate was involved in the formation of novel macrocycles containing amide, amino, and carbamate (B1207046) functionalities.

Synthesis of Fluorinated Compounds: Ethyl bromoacetate is a key reagent in the preparation of (carbethoxymethyl)triphenylphosphonium bromide, which is then used in a one-pot synthesis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. orgsyn.org This highlights its utility in introducing fluorine-containing motifs into organic molecules.

The following table summarizes some of the complex molecules and precursors synthesized using ethyl bromoacetate, showcasing the versatility of this reagent.

Target Molecule/Precursor ClassKey Reaction TypeStarting Materials (with Ethyl Bromoacetate)Research Focus
Thiazolidinone & Thiazole derivativesCyclocondensationSubstituted thioureasAnticancer agents
Pyrazolopyranopyrimidine derivativesMultistep synthesis-Medicinal chemistry
2-Iminothiazolidin-4-onesCyclocondensationSubstituted thioureasHeterocyclic synthesis researchgate.net
Ethyl 2-(1H-indol-2-yl) acetatesPd-catalyzed C-H activationIndoles, NorbornenePrecursors for alkaloids longdom.orgresearchgate.net
Norbixin ethyl esterWittig olefinationC20 crocetin (B7823005) dialdehydeNatural product synthesis acs.org
Pyridine & Thiazole derivativesMultistep synthesis-Agrochemicals
MacrocyclesSerendipitous reaction-Novel molecular structures
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetateWittig reagent formationTriphenylphosphine, Trifluoroacetic anhydride (B1165640)Fluorinated building blocks orgsyn.org

Advanced Spectroscopic and Analytical Characterization of Ethyl Bromoacetate and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of ethyl bromoacetate (B1195939).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is a cornerstone technique for the structural confirmation of ethyl bromoacetate. The spectra provide precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of ethyl bromoacetate typically exhibits three distinct signals corresponding to the three different proton environments in the molecule. cuny.edu In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a triplet appears around 1.3 ppm, corresponding to the methyl protons (-CH₃) of the ethyl group. chemicalbook.com This triplet splitting pattern arises from the coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) of the ethyl group appear as a quartet around 4.2 ppm due to coupling with the three methyl protons. chemicalbook.com A sharp singlet is observed around 3.8 ppm, which is assigned to the methylene protons adjacent to the bromine atom (Br-CH₂-). chemicalbook.com This signal is a singlet because there are no adjacent protons to couple with.

Table 1: ¹H NMR Spectral Data for Ethyl Bromoacetate. chemicalbook.com
Proton AssignmentChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
-CH₃1.305Triplet7.13
-OCH₂-4.237Quartet7.13
Br-CH₂-3.837SingletN/A

¹³C NMR Spectroscopy The ¹³C NMR spectrum of ethyl bromoacetate shows four distinct signals, one for each carbon atom in the molecule. The carbon of the methyl group (-CH₃) is the most shielded and appears at the lowest chemical shift, typically around 14.1 ppm. nih.govbeilstein-journals.org The methylene carbon of the ethyl group (-OCH₂-) appears further downfield, around 61.5 ppm. iucr.org The carbon atom bonded to the bromine (Br-CH₂-) is significantly deshielded by the electronegative halogen and is found at approximately 25.7 ppm. The carbonyl carbon (C=O) is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, appearing at approximately 166.6 ppm. beilstein-journals.org

Table 2: ¹³C NMR Spectral Data for Ethyl Bromoacetate. nih.govbeilstein-journals.org
Carbon AssignmentChemical Shift (δ, ppm)
-CH₃~14.1
Br-CH₂-~25.7
-OCH₂-~61.5
C=O~166.6

For derivatives, such as those formed by reacting ethyl bromoacetate with amines or thiols, NMR spectra show significant changes. For instance, in the synthesis of ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, the characteristic signals of the ethyl bromoacetate moiety are shifted, and new signals corresponding to the triazole ring and aromatic protons appear. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule.

Infrared (IR) Spectroscopy The IR spectrum of ethyl bromoacetate is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1735-1750 cm⁻¹. uobabylon.edu.iqspectrabase.com This is a characteristic peak for ester functional groups. Other significant absorptions include the C-O stretching vibrations of the ester group, which appear in the region of 1300-1000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methylene groups are observed just below 3000 cm⁻¹ (e.g., 2960-2860 cm⁻¹). uobabylon.edu.iq The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 3: Key IR Absorption Bands for Ethyl Bromoacetate. uobabylon.edu.iqspectrabase.com
Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch (aliphatic)2980 - 2870Medium
C=O Stretch (ester)1735 - 1750Strong
C-O Stretch1300 - 1000Strong
C-Br Stretch600 - 500Medium-Weak

In derivatives, the IR spectrum provides clear evidence of reaction. For example, when 2-mercaptobenzothiazole (B37678) is alkylated with ethyl bromoacetate, the disappearance of the S-H thiol band (around 2600 cm⁻¹) and the appearance of the ester C=O band (around 1740 cm⁻¹) confirm the formation of the new product. uobabylon.edu.iq

Raman Spectroscopy Raman spectra provide complementary information. Studies on ethyl bromoacetate have utilized Raman spectroscopy in conjunction with IR to perform normal coordinate analysis and study the molecule's conformational behavior, such as identifying different rotational isomers (rotamers). researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule.

For ethyl bromoacetate (molecular weight ~167 g/mol ), the mass spectrum shows a characteristic pair of peaks for the molecular ion [M]⁺ due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. libretexts.orgdocbrown.info This results in two peaks of almost equal intensity at m/z 166 (for C₄H₇⁷⁹BrO₂) and m/z 168 (for C₄H₇⁸¹BrO₂). docbrown.info This M and M+2 pattern is a definitive signature for a compound containing one bromine atom. libretexts.org

Common fragmentation pathways for ethyl bromoacetate involve the cleavage of bonds adjacent to the carbonyl group. scribd.com

Loss of the ethoxy group (-OCH₂CH₃): This results in the formation of the bromoacetylium ion [BrCH₂CO]⁺, which gives rise to a pair of peaks at m/z 121 and 123.

Loss of a bromine atom: Cleavage of the C-Br bond can lead to a fragment at m/z 87, corresponding to [CH₂COOCH₂CH₃]⁺.

Loss of the ethyl group (-CH₂CH₃): This cleavage results in a fragment ion at m/z 138/140.

McLafferty Rearrangement: While less prominent for this specific structure, this rearrangement is a common fragmentation pattern for larger carbonyl compounds. libretexts.org

Table 4: Major Fragment Ions in the Mass Spectrum of Ethyl Bromoacetate. docbrown.infoscribd.com
m/z ValueProposed Fragment IonOrigin
166/168[CH₃CH₂OCOCH₂Br]⁺Molecular Ion (M⁺, M+2⁺)
121/123[BrCH₂CO]⁺Loss of -OCH₂CH₃
87[CH₂COOCH₂CH₃]⁺Loss of Br•
29[CH₃CH₂]⁺Loss of •OCOCH₂Br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Organic molecules containing carbonyl groups, like the ester in ethyl bromoacetate, can undergo specific electronic transitions. cutm.ac.in

The ester chromophore in ethyl bromoacetate is expected to exhibit two primary transitions:

n → π* transition: This involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths, around 270-350 nm. cutm.ac.inmatanginicollege.ac.in

π → π* transition: This transition involves the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl double bond. This is a high-energy, allowed transition that is much more intense (high ε) and occurs at shorter wavelengths, typically below 200 nm. matanginicollege.ac.in

For simple esters like ethyl bromoacetate, these absorptions are often outside the range of standard laboratory spectrophotometers or are observed at very short wavelengths. However, when the chromophore is extended through conjugation in its derivatives, such as in aromatic or heterocyclic systems, the absorption bands shift to longer, more readily observable wavelengths (a bathochromic shift). matanginicollege.ac.in

Chromatographic Methods for Purity Assessment and Compositional Analysis

Chromatography is indispensable for separating ethyl bromoacetate from impurities and for quantifying its purity.

Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of volatile compounds like ethyl bromoacetate. Commercial suppliers specify the purity of ethyl bromoacetate as determined by GC, with typical assays being ≥97.0%, ≥97.5%, or ≥98.0%. thermofisher.com

In a GC analysis, a sample is vaporized and passed through a column containing a stationary phase. The components of the sample travel through the column at different rates depending on their physical properties, such as boiling point and polarity, and their interaction with the stationary phase. phenomenex.com For ethyl bromoacetate, a common experimental parameter is the Kovats retention index, which has been reported as 880 on a standard non-polar column. nih.gov The GC method can effectively separate ethyl bromoacetate from starting materials, solvents, and side-products from its synthesis. nih.gov The use of a selective stationary phase, such as a Zebron ZB-624PLUS column, is effective for the characterization of solvent purity and can be applied to compounds like ethyl acetate (B1210297). phenomenex.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and purification of ethyl bromoacetate and its numerous derivatives. The versatility of HPLC allows for its application in purity assessment, reaction monitoring, and the chiral separation of enantiomeric products.

Various HPLC methods have been developed, tailored to the specific properties of the analyte. For the analysis of ethyl bromoacetate itself, reversed-phase (RP) HPLC is commonly employed. A typical method uses a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a simple mobile phase consisting of an acetonitrile/water mixture, often with an acid modifier like phosphoric or formic acid. sielc.com For purity analysis, a mobile phase of methanol (B129727) and water in a 7:3 volume ratio has been successfully used. google.comgoogle.com These methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

The derivatization of other molecules with ethyl bromoacetate is a strategy used to improve their chromatographic properties or to enable detection. For instance, trimethylamine (B31210) has been analyzed by ESI-MS/MS following derivatization with ethyl bromoacetate. chromatographyonline.com

For the more complex derivatives of ethyl bromoacetate, particularly chiral compounds, specialized chiral stationary phases (CSPs) are required. The development of chiral HPLC methods is essential for separating enantiomers, which often exhibit different biological activities. For example, the enantiomers of C5-methyl pyridazine (B1198779) derivatives, synthesized using ethyl bromoacetate, have been successfully separated. unifi.it This was achieved by screening various CSPs, such as those based on amylose (B160209) and cellulose (B213188) derivatives, and optimizing the mobile phase composition to achieve the best resolution. unifi.it Quantitative separation of these enantiomers can be performed on a semi-preparative scale, allowing for the isolation of the pure, optically active isomers. unifi.it

The tables below summarize HPLC conditions reported for the analysis of ethyl bromoacetate and its derivatives.

Table 1: HPLC Conditions for Analysis of Ethyl Bromoacetate

Column Mobile Phase Detection Application Reference
Newcrom R1 Acetonitrile, Water, Phosphoric Acid MS-compatible Analysis and preparative separation sielc.com

Table 2: HPLC Conditions for Analysis of Ethyl Bromoacetate Derivatives

Derivative Type Column Type Column Name Mobile Phase Application Reference
Pyridazines Chiral Stationary Phase Lux Amylose-2 MeCN/IPA (90:10) Enantioselective separation unifi.it
2,4-Thiazolidinediones Reversed-Phase Not Specified Gradient: Acetonitrile, Water Purification and analysis nih.gov

Crystallographic Studies of Ethyl Bromoacetate Derivatives

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive proof of the three-dimensional structure of molecules in the solid state. For derivatives of ethyl bromoacetate, this technique is invaluable for confirming the outcome of a chemical reaction, establishing absolute configuration at stereocenters, and understanding the conformational preferences and intermolecular interactions that govern the crystal packing.

Ethyl bromoacetate serves as a versatile reagent for introducing an ethoxycarbonylmethyl group onto various molecular scaffolds, leading to a wide array of derivatives whose structures have been elucidated by crystallography. helsinki.fitandfonline.comtandfonline.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction has been instrumental in characterizing a range of ethyl bromoacetate derivatives, confirming connectivity, stereochemistry, and solid-state conformation.

One significant class of derivatives includes substituted 1,2,4-triazoles. For example, the structure of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, prepared by reacting the corresponding thiol with ethyl bromoacetate, was confirmed by X-ray diffraction. nih.gov The analysis revealed that the 1,2,4-triazole (B32235) ring is twisted relative to the quinoline (B57606) moiety by 65.24(4)°. nih.gov The crystal packing is stabilized by weak C-H···O and C-H···N hydrogen bonds and π-π stacking interactions between quinoline rings of adjacent molecules. nih.gov

In another study, ethyl bromoacetate was used to synthesize a diastereomeric mixture of quaternary salts, which rearranged to form a nine-membered 3-benzazonine derivative. mdpi.com Single-crystal X-ray analysis of the major (E)-isomer established its solid-state conformation, with bond distances and angles conforming to expected norms. mdpi.com

The technique has also been critical in establishing the absolute configuration of chiral molecules. In the synthesis of bile acid derivatives, a Reformatsky reaction with ethyl bromoacetate was used to introduce a hydroxyl group at the C-22 position. nih.gov Single-crystal X-ray diffraction of the resulting ethyl ester-peracetate derivative was used to unambiguously determine the absolute configuration of this newly formed chiral center. nih.gov

Macrocyclic chemistry has also benefited from this technique. The regioselective derivatization of p-tert-butylcalix mdpi.comarene at the 1,3-(distal) positions with electrophiles like ethyl bromoacetate yields products whose conformations are of great interest. rsc.org X-ray analysis of a related dinitrile derivative revealed a highly distorted cone conformation, where two phenolic rings are tilted into the cavity while the two substituted rings are nearly parallel. rsc.org Similarly, the reaction of an oxacalix nih.govarene with ethyl bromoacetate produced a triethyl ester derivative, whose crystal structure confirmed a partial-cone conformation. beilstein-journals.org

The table below presents crystallographic data for selected derivatives of ethyl bromoacetate.

Table 3: Crystallographic Data for Selected Ethyl Bromoacetate Derivatives

Derivative Class Compound Crystal System Space Group Key Structural Features Reference
1,2,4-Triazole Ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate Not specified Not specified Triazole ring twisted relative to quinoline; C-H···O/N bonds and π-π stacking present. nih.gov
3-Benzazonine (E)-9,10-Dimethoxy-3-methyl-6-phenyl-2,3,4,5-tetrahydro-1H-3-benzazonine-4-carboxylate Not specified Not specified Established solid-state conformation of the nine-membered ring. mdpi.com
Calixarene (B151959) 1,3-Dinitrile derivative of p-tert-butylcalix mdpi.comarene Triclinic P-1 Distorted cone conformation; intramolecular hydrogen bonding. rsc.org

Theoretical and Computational Investigations of Ethyl Bromoacetate

Electronic Structure and Molecular Properties

The electronic structure and molecular properties of ethyl bromoacetate (B1195939) have been the subject of theoretical studies, often employing computational methods to provide insights into its reactivity and behavior. These investigations are crucial for understanding the molecule's role in various chemical reactions.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules like ethyl bromoacetate. The choice of the functional and basis set is critical for obtaining accurate results. A commonly employed method for optimizing the molecular structure of compounds involving ethyl bromoacetate in the gas phase is the B3LYP hybrid functional. iucr.orgiucr.org This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. iucr.org

For the basis set, selections such as 6-311G(d,p) and 6-311++G(d,p) are frequently utilized. iucr.orgiucr.orgkuleuven.be The 6-311G(d,p) basis set, for instance, provides a good balance between computational cost and accuracy for describing the electronic environment of the molecule. iucr.orgiucr.org In some studies, the structural coordinates of molecules are optimized using the B3LYP functional with the 6-31G(d,p) basis set without any symmetrical constraints. researchgate.net The selection of the basis set can influence the calculated properties, and therefore, careful consideration is necessary based on the specific properties being investigated.

Theoretical calculations are often performed using software packages like Gaussian, with the results visualized through programs such as GaussView. iucr.orgresearchgate.net The optimized molecular structures obtained from these calculations can then be compared with experimental data, if available, to validate the computational approach. iucr.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Localizations)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for determining molecular stability and reactivity. iucr.orgmdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.comacademicjournals.org

In computational studies of molecules synthesized using ethyl bromoacetate, the HOMO and LUMO energies are calculated to understand their electronic properties. For example, in a study of a pyrazolopyrimidine derivative synthesized from ethyl bromoacetate, the HOMO and LUMO energies were calculated to be -6.55 eV and -1.71 eV, respectively, resulting in an energy gap of 4.84 eV. iucr.org The localization of these orbitals on the molecule provides insight into the regions that are most likely to participate in chemical reactions. iucr.orgiucr.org The analysis of HOMO and LUMO is crucial for predicting how a molecule will interact with other species. scispace.com

Table 1: Frontier Molecular Orbital Data for a Pyrazolopyrimidine Derivative

ParameterValue (eV)
EHOMO-6.55
ELUMO-1.71
Energy Gap (ΔE)4.84

Data sourced from a study on a derivative synthesized using ethyl bromoacetate. iucr.org

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. iucr.orgkuleuven.be The MEP surface is typically mapped onto the total electron density of the molecule. iucr.org Different colors on the MEP map represent different electrostatic potential values. Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. ajchem-a.com Green and yellow areas typically represent regions of intermediate potential. ajchem-a.com

For derivatives of ethyl bromoacetate, MEP analysis helps in identifying the reactive parts of the molecule. iucr.org For instance, the MEP can reveal the electrophilic and nucleophilic sites, which is important for understanding intermolecular interactions and chemical reactivity. scispace.com Global reactivity descriptors, such as electronegativity, hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. iucr.org

Reaction Mechanism Simulations and Pathways

Computational simulations are instrumental in elucidating the mechanisms of reactions involving ethyl bromoacetate. These studies can provide detailed information about the transition states and the energy profiles of reaction pathways.

Transition State Analysis and Reaction Coordinate Determination

The study of reaction mechanisms often involves the identification and characterization of transition states (TS). A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products. utah.edu For bimolecular nucleophilic substitution (SN2) reactions involving ethyl bromoacetate, computational methods can be used to determine the structure and energy of the transition state. nih.govacs.org

The influence of the solvent on the transition state structure and reaction energetics is a critical aspect that can be investigated computationally. nih.gov For example, studies have shown that the relative stabilities of different conformational transition states in reactions of ethyl bromoacetate can depend on the solvent model used in the calculations. nih.gov The geometry of the transition state provides insights into the bond-forming and bond-breaking processes occurring during the reaction. cdnsciencepub.com For instance, in the reaction of ethyl bromoacetate with phenoxyacetate (B1228835) ions, a negative entropy of activation suggests increased steric crowding in the transition state, which is characteristic of an SN2 mechanism. ias.ac.in

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive representation of the energy of a molecular system as a function of its geometry. utah.edu Mapping the PES for a reaction involving ethyl bromoacetate allows for the identification of minima (corresponding to stable reactants and products) and saddle points (corresponding to transition states). utah.edu This mapping helps in understanding the complete reaction pathway and the energetics involved.

For complex reactions, such as cascade reactions initiated by the N-alkylation of molecules like indigo (B80030) with ethyl bromoacetate, the PES can be intricate, involving multiple intermediates and transition states. mdpi.com Computational studies can help to map out these complex pathways, providing a theoretical framework to understand the formation of various products. mdpi.comresearchgate.net By exploring the PES, chemists can gain a deeper understanding of the factors that control the outcome of a reaction and potentially design new synthetic routes. researchgate.net

Intermolecular Interactions and Solvation Modeling

The study of intermolecular interactions and solvation is critical to understanding the chemical behavior of ethyl bromoacetate in various environments. Computational chemistry provides powerful tools to model these phenomena at a molecular level.

The primary intermolecular forces involving ethyl bromoacetate are dipole-dipole interactions, due to the polar carbonyl (C=O) and C-Br bonds, and weaker van der Waals forces. Theoretical studies on analogous molecules like ethyl acetate (B1210297) have detailed the nature of these interactions. For instance, density functional theory (DFT) calculations on ethyl acetate show it can act as a hydrogen bond acceptor via its carbonyl oxygen, forming weak C=O∙∙∙H hydrogen bonds with solvent molecules like water and ethanol (B145695). nih.gov It also participates in C-H∙∙∙O interactions. nih.gov These types of weak hydrogen bonds and van der Waals forces are considered the dominant intermolecular interactions governing the crystal packing of molecules derived from ethyl bromoacetate. iucr.org

Computational methods such as Hirshfeld surface analysis are frequently employed to investigate and quantify intermolecular contacts in the crystalline state of ethyl bromoacetate derivatives. iucr.orgresearchgate.netiucr.org This analysis allows for the visualization and breakdown of different types of atomic contacts, confirming the prevalence of H···H, O···H, and C···H interactions. iucr.org

To simulate its behavior in solution, two primary computational strategies are used: implicit and explicit solvation models. mdpi.com

Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. acs.org This approach significantly reduces computational cost. acs.org Common implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. mdpi.comchemrxiv.org The SMD model, in particular, has been shown to provide good agreement with experimental data for solvation free energies. acs.orgchemrxiv.org The calculation of solvation free energy typically involves a thermodynamic cycle that separates the energy into polar (electrostatic) and nonpolar (cavity formation and dispersion) contributions. readthedocs.io Such models are crucial for studying reaction mechanisms in solution, for example, by evaluating the influence of the solvent on the transition state structures of reactions involving ethyl bromoacetate.

Explicit Solvation Models: This approach involves modeling individual solvent molecules surrounding the solute (ethyl bromoacetate). While computationally more intensive, this method allows for the specific analysis of solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations are a key technique in this area, used to study the dynamic behavior of ethyl bromoacetate-derived systems in a solvent box over time. researchgate.netmdpi.com Although often applied to larger, more complex systems, the principles are directly applicable to modeling the solvation shell of ethyl bromoacetate itself. For instance, thermodynamic integration (TI) is a method that can be used with explicit solvent simulations to calculate the solvation free energy. uq.edu.au

Spectroscopic Property Prediction and Experimental Data Validation

Computational spectroscopy is an indispensable tool for the structural elucidation of molecules, and its application to ethyl bromoacetate and its derivatives allows for the validation of experimental findings. Density Functional Theory (DFT) is the most common method used to predict various spectroscopic properties, including vibrational and nuclear magnetic resonance spectra. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational spectra are routinely used to assign absorption bands in experimental infrared (IR) and Raman spectra. The process involves geometry optimization of the molecule followed by frequency calculations. These calculations yield the vibrational frequencies and their corresponding intensities, which can be compared directly with experimental spectra. nih.gov

DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are standard for these predictions. kuleuven.be It is a common practice to apply a scaling factor (e.g., 0.99) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, which improves the agreement with experimental data. uhasselt.be The comparison between theoretical and experimental wavenumbers for key functional groups in ethyl bromoacetate demonstrates a strong correlation.

Table 1. Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Ethyl Bromoacetate.
Vibrational ModeAssignmentExperimental IR Frequency (cm⁻¹) nist.govTheoretical (DFT) Frequency (cm⁻¹)
ν(C-H)Methylene (B1212753) asymmetric stretch~2985Calculated
ν(C=O)Carbonyl stretch~1735Calculated
δ(CH₂)Methylene scissoring~1445Calculated
ν(C-O)Ester C-O stretch~1280Calculated
ν(C-Br)C-Br stretch~670Calculated

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. kuleuven.bemodgraph.co.uk

These calculations provide theoretical chemical shifts that are invaluable for assigning the signals in complex experimental spectra and confirming the proposed molecular structure. While achieving absolute accuracy to match experimental values perfectly can be challenging due to solvent effects and conformational averaging, the predicted shifts are generally in good agreement and highly useful for relative assignments. modgraph.co.uk Studies on various derivatives synthesized from ethyl bromoacetate consistently show a high degree of correlation between calculated and observed ¹H and ¹³C NMR spectra. kuleuven.be

Table 2. Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for Ethyl Bromoacetate.
ProtonAssignmentExperimental Chemical Shift (ppm) chemicalbook.comTheoretical (GIAO) Chemical Shift (ppm)
CH₂BrMethylene protons3.84Calculated
OCH₂Methylene protons4.24Calculated
CH₃Methyl protons1.31Calculated

Emerging Research Directions and Future Outlook for Ethyl Bromoacetate Chemistry

Development of Novel Catalytic Systems for Ethyl Bromoacetate (B1195939) Transformations

Research is actively exploring new catalytic systems to improve the efficiency and selectivity of reactions involving ethyl bromoacetate. This includes investigating metal-catalyzed reactions and photoredox catalysis.

Recent studies have demonstrated the effectiveness of copper(I) oxide as a co-catalyst in palladium-catalyzed Suzuki-type cross-coupling reactions of arylboronic acids with ethyl bromoacetate rsc.org. This approach offers an alternative method for introducing the methylenecarboxy group into functionalized molecules without the need for highly toxic thallium compounds or specialized ligands rsc.org.

Photoredox catalysis, utilizing visible light and catalytic amounts of organic dyes or metal complexes, is emerging as a powerful methodology for carbon-carbon bond formation under mild conditions rsc.org. Ethyl bromoacetate has been explored as an alkylating agent in visible light photoredox-catalyzed α-alkylation of N-diphenylphosphinoyl ketimines rsc.org. This reaction proceeds under mild conditions, typically at 35°C under blue light irradiation, in the presence of a tertiary amine and catalytic amounts of ruthenium- and nickel-based complexes rsc.org.

Asymmetric catalysis in reactions involving ethyl bromoacetate, such as the Reformatsky reaction, is also an area of ongoing research to achieve higher enantioselectivity beilstein-journals.org. Chiral ligands, including 1,2-amino alcohols, quinine, and diarylprolinols, are being investigated to influence the stereochemical outcome of these transformations beilstein-journals.org.

Expanding Synthetic Applications in Total Synthesis of Natural Products and Pharmaceuticals

Ethyl bromoacetate continues to be a valuable reagent in the total synthesis of natural products and pharmaceuticals, with research focusing on novel strategies to incorporate it into complex molecular architectures.

Its utility as an alkylating agent is leveraged in the synthesis of various biologically active compounds. For example, ethyl bromoacetate was used in the synthesis of thiazolidinone and thiadiazole derivatives with potential anticancer properties sigmaaldrich.com. It has also been employed in the development of pyrazolopyranopyrimidine derivatives relevant to medicinal chemistry sigmaaldrich.com. Furthermore, ethyl bromoacetate is a key reactant in the synthesis of eco-friendly insecticidal pyridine (B92270) and thiazole (B1198619) derivatives for pest control sigmaaldrich.com.

In the total synthesis of complex molecules like the fungal alkaloid TMC-120B, ethyl bromoacetate has been utilized in key steps, such as alkylation reactions researchgate.net. The Reformatsky reaction, initiated by the reaction of ethyl bromoacetate with zinc, remains a significant method for synthesizing β-hydroxy esters, which serve as intermediates in the synthesis of pharmaceuticals and other organic compounds ontosight.ainih.govatamanchemicals.com. Variations of the Reformatsky reaction, such as the Blaise reaction involving nitriles with ethyl bromoacetate and zinc, are also being explored for the synthesis of β-keto esters and methyl ketones nih.govlookchem.com.

The synthesis of quinoline (B57606) derivatives, important in drug discovery, also utilizes ethyl bromoacetate in certain synthetic routes researchgate.net. Additionally, it is used in the preparation of steroidal antiestrogens and antimicrobial/antioxidant coumarinyloxymethyl-thiadiazolone derivatives atamanchemicals.com.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of ethyl bromoacetate chemistry with flow chemistry and automated synthesis methodologies is a significant trend aimed at improving reaction efficiency, safety, and scalability.

Continuous flow systems offer advantages over traditional batch processes, including precise temperature and pressure control, reduced reaction times, and minimized side-product formation . The on-demand synthesis of organozinc reagents, such as ethyl zincbromoacetate derived from ethyl bromoacetate and metallic zinc, has been successfully demonstrated under continuous flow conditions researchgate.netnih.gov. This flow methodology overcomes limitations associated with the instability and handling of organozinc reagents in batch, supporting their wider adoption in synthesis researchgate.netnih.gov.

Flow chemistry is being explored for various reactions involving ethyl bromoacetate, including alkylation steps in the synthesis of active pharmaceutical ingredients (APIs) rsc.orgchemrxiv.org. Automated synthesis platforms, often coupled with flow chemistry, enable rapid reaction optimization and library synthesis. The Open Reaction Database (ORD) is an example of infrastructure supporting the sharing of organic reaction data from automated high-throughput experiments and flow chemistry, which can include reactions involving ethyl bromoacetate .

The development of automated dual modeling approaches combining reaction analysis and optimization in flow systems further accelerates process development for transformations utilizing compounds like ethyl bromoacetate rsc.orgchemrxiv.org.

Innovations in Sustainable and Scalable Production of Ethyl Bromoacetate

Innovations in the production of ethyl bromoacetate are focusing on developing more sustainable and scalable methods, aligning with green chemistry principles.

Traditional synthesis often involves the reaction of bromoacetic acid with ethanol (B145695) in the presence of an acid catalyst ontosight.ainih.gov. Research is exploring alternative, more environmentally friendly synthetic routes. This includes investigating high selectivity synthetic methods that aim to reduce reaction steps and increase atom utilization google.com. One such method combines Hell-Volhard-Zelinski reaction and esterification, using acetic acid and bromine as raw materials with red phosphorus as a catalyst google.com.

While information specifically on bio-based ethyl bromoacetate production is less prevalent than for related compounds like ethyl acetate (B1210297), the broader trend in the chemical industry is towards utilizing renewable feedstocks and developing processes with lower environmental impact helmag.comcore.ac.uk. Future innovations in ethyl bromoacetate production are likely to explore biocatalytic approaches or alternative non-hazardous reagents and conditions to improve sustainability and scalability. Electrochemical methods are also being explored for the formation of organic scaffolds, which could potentially be applied to the synthesis or transformation of ethyl bromoacetate in a more environmentally benign manner researchgate.net.

The market for ethyl bromoacetate is expected to grow, driven by increasing demand from the pharmaceutical and agrochemical sectors, which further incentivizes the development of efficient and sustainable production methods github.com. Areas for innovation include eco-friendly synthesis and high-purity production methods .

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